Molindone hydrochloride
Overview
Description
Molindone hydrochloride is a dihydroindolone compound primarily used as an antipsychotic medication for the treatment of schizophrenia. It is known for its ability to block dopamine receptors in the brain, which helps in reducing symptoms of psychosis . This compound is unique among antipsychotics due to its structural properties and its relatively low affinity for dopamine receptors compared to other antipsychotic agents .
Mechanism of Action
Target of Action
Molindone hydrochloride primarily targets dopamine D2 receptors in the brain . It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also has low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Mode of Action
This compound is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonism at the D2 receptor sites is believed to contribute to its clinical antipsychotic effects and its ability to mitigate the symptoms of schizophrenia .
Biochemical Pathways
Its antagonistic action on dopamine receptors can influence various dopamine-mediated pathways in the brain, leading to a reduction in symptoms of psychosis .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the liver . It is excreted in urine and feces, with less than 2-3% of unmetabolized molindone being excreted . The time to peak serum concentration is approximately 1.5 hours, and the elimination half-life is about 1.5 hours . The duration of action is between 24 to 36 hours .
Result of Action
The molecular and cellular effects of this compound’s action predominantly resemble those of major tranquilizers. It causes a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines . In addition, molindone antagonizes the depression caused by the tranquilizing agent tetrabenazine .
Biochemical Analysis
Biochemical Properties
Molindone hydrochloride has a much lower affinity for D2 receptors than most antipsychotic agents and has a relatively low affinity for D1 receptors . It has only low to moderate affinity for cholinergic and alpha-adrenergic receptors . Some electrophysiologic data from animals indicate that this compound has certain characteristics that resemble those of clozapine .
Cellular Effects
This compound works by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis . It is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .
Molecular Mechanism
The exact mechanism of action of this compound has not been fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .
Temporal Effects in Laboratory Settings
Human metabolic studies show that this compound is rapidly absorbed and metabolized when given orally . Unmetabolized drug reached a peak blood level at 1.5 hours . There are 36 recognized metabolites with less than 2-3% unmetabolized this compound being excreted in urine and feces .
Metabolic Pathways
This compound is rapidly absorbed and metabolized when given orally . There are 36 recognized metabolites with less than 2-3% unmetabolized this compound being excreted in urine and feces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molindone hydrochloride involves several key steps:
Condensation Reaction: The initial step involves the condensation of oximinoketone with cyclohexane-1,3-dione in the presence of zinc and acetic acid.
Mannich Reaction: The indole derivative undergoes a Mannich reaction with formaldehyde and morpholine to produce molindone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Molindone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the morpholine ring, can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like formaldehyde and morpholine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological effects .
Scientific Research Applications
Molindone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving the synthesis of indole derivatives and their pharmacological properties.
Biology: Research on its effects on dopamine receptors and other neurotransmitter systems is ongoing.
Industry: Its unique properties make it a candidate for the development of new antipsychotic medications.
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another antipsychotic with a similar mechanism of action but different side effect profile.
Haloperidol: A typical antipsychotic with higher affinity for dopamine receptors.
Risperidone: An atypical antipsychotic with broader receptor activity.
Uniqueness
Molindone hydrochloride is unique due to its structural properties and its relatively low affinity for dopamine receptors compared to other antipsychotic agents. This may result in a different side effect profile, including less weight gain and a lower risk of tardive dyskinesia .
Properties
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNECFJGBQMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7416-34-4 (Parent) | |
Record name | Molindone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045417 | |
Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15622-65-8 | |
Record name | Molindone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15622-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Molindone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Molindone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOLINDONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DWS68PNE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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